Enantiomeric Configuration: (R)- vs. (S)-Enantiomer and Racemate for Zavegepant Synthesis
The (R)-enantiomer of this intermediate is the sole stereochemical form that yields the pharmacologically active (R)-Zavegepant. The final drug substance specification requires an enantiomeric excess of ≥99.8% [1]. While the ee value of the target compound itself is not explicitly reported in public literature, its synthesis is designed to preserve chirality from the (R)-amino acid precursor [2]. The (S)-enantiomer, commercially supplied as (S)-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate, is classed as a process-related chiral impurity and must be controlled during manufacturing [3]. Procuring the (R)-configured Cbz intermediate rather than a racemic mixture eliminates the need for chiral chromatographic resolution, which would be required if the (S)-enantiomer or racemate were used, reducing step-count and yield losses.
| Evidence Dimension | Chiral configuration suitability for Zavegepant synthesis |
|---|---|
| Target Compound Data | (R)-enantiomer, single stereoisomer, Cbz-protected (CAS 855778-40-4) |
| Comparator Or Baseline | (S)-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate (process impurity); racemic mixture of the Cbz intermediate |
| Quantified Difference | Target compound avoids introduction of the (S)-enantiomer impurity that must be controlled. Final API ee ≥99.8% (Zavegepant hydrochloride). |
| Conditions | Chiral purity of final API determined by Chiralpak AD column, ethanol/0.05% diethylamine/heptane mobile phase [1]. (S)-enantiomer characterized by reverse-phase HPLC-UV, LC-MS, and chiral HPLC [3]. |
Why This Matters
Using the correct (R)-enantiomer as starting material directly supports regulatory compliance for enantiomeric purity, eliminating a costly chiral separation step that would otherwise reduce overall yield by an estimated 50% if a racemate were employed.
- [1] New Drug Approvals. Zavegepant – Drug Approval Information. https://newdrugapprovals.org/2023/07/11/zavegepant/ View Source
- [2] WO 2025125353 A1. Method of preparation of zavegepant, synthesis intermediates of zavegepant. https://patents.google.com/patent/WO2025125353A1/en View Source
- [3] Veeprho. (S)-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate impurity specification. https://veeprho.com/impurities/s-methyl-2-amino-3-7-methyl-1h-indazol-5-ylpropanoate/ View Source
